Anhydroophiobolin A

Übersicht

Beschreibung

Anhydroophiobolin A is a dehydrated analogue of ophiobolin A and is a major member of the ophiobolin complex of phytotoxic metabolites produced by many species of the genus Bipolaris . It possesses a broad biological profile with antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities .

Synthesis Analysis

The Nakada group completed the synthesis of (+)-Ophiobolin A in 57 steps (0.77% overall yield) using a key Reformatsky type reaction to couple the two 5-membered rings together and a RCM reaction to form the central B-ring .

Molecular Structure Analysis

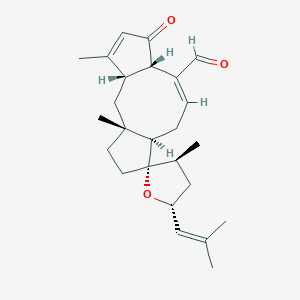

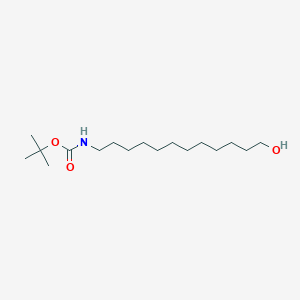

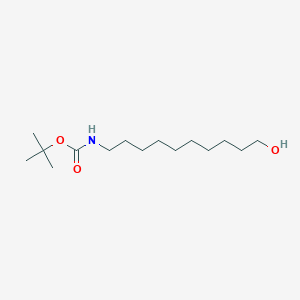

Anhydroophiobolin A has a molecular formula of C25H34O3, a molecular weight of 382.54 , and a complex structure that includes a tricyclic 5-8-5 ring system .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Inhibitor of Photosynthesis

Anhydroophiobolin A, along with its analogs, has been found to be a potent inhibitor of photosynthesis . This was discovered during a screening search for bioactive compounds among microbial metabolites . The extract of the culture filtrate of Helminthosporium species showed inhibitory activity to photosynthesis in the bioassay method using spinach leaf slices and an oxygen electrode .

Inducer of Apoptotic Cell Death

Anhydroophiobolin A has been found to induce apoptotic cell death in the L1210 cell line . Apoptosis, or programmed cell death, is a crucial process in development and disease, including cancer. Therefore, compounds that can induce apoptosis have potential therapeutic applications.

Inhibitor of Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase

Anhydroophiobolin A inhibits calmodulin-activated cyclic nucleotide phosphodiesterase through interaction with the ε-amino lysine group of calmodulin and the aldehyde function of ophiobolin A . This inhibition could potentially disrupt cellular signaling pathways, which may have implications in various biological processes and diseases.

Cytotoxicity Against Cancer Cell Lines

Anhydroophiobolin A shows potent cytotoxicity against several cancer cell lines, with IC50 values ranging from 62.5 to 125 nM . This suggests that Anhydroophiobolin A could potentially be used as a therapeutic agent in cancer treatment.

Brown Spot Symptoms Inducer

Anhydroophiobolin A and its analogs are known to cause brown spot symptoms . This property could potentially be used in plant pathology research to understand the mechanisms of disease progression and develop strategies for disease control.

Potential Use in Total Synthesis

The complex structure of Anhydroophiobolin A makes it a target for total synthesis . Total synthesis is a method of producing organic molecules from simple, commercially available precursors. Studying the total synthesis of complex molecules like Anhydroophiobolin A can provide valuable insights into the principles of organic chemistry.

Wirkmechanismus

Target of Action

Anhydroophiobolin A is a potent inhibitor of photosynthesis . It primarily targets the photosynthetic processes in organisms such as chlorella and spinach . Photosynthesis is a crucial biological process that converts light energy into chemical energy, providing the energy necessary for plant growth and development.

Biochemical Pathways

The primary biochemical pathway affected by Anhydroophiobolin A is photosynthesis . By inhibiting photosynthesis, Anhydroophiobolin A disrupts the conversion of light energy into chemical energy, affecting the downstream processes that rely on this energy, such as plant growth and development.

Result of Action

The primary result of Anhydroophiobolin A’s action is the inhibition of photosynthesis . This leads to a decrease in the production of chemical energy, which can affect the growth and development of the organism. In some cases, it can cause symptoms such as brown spots in plants .

Action Environment

The action of Anhydroophiobolin A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as light intensity and temperature could potentially influence the efficacy of Anhydroophiobolin A’s photosynthesis-inhibiting action.

Safety and Hazards

Zukünftige Richtungen

While Anhydroophiobolin A has shown promising antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities, more research is needed to fully understand its potential applications . Its potent inhibition of photosynthesis suggests potential uses in agricultural and environmental applications .

Eigenschaften

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-CWPAWFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydroophiobolin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Anhydroophiobolin A and what is its origin?

A1: Anhydroophiobolin A is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]

Q2: How does Anhydroophiobolin A impact plants?

A2: Anhydroophiobolin A exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found Anhydroophiobolin A to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]

Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?

A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epianhydroophiobolin A, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than Anhydroophiobolin A. []

Q4: Is there any structural difference between Anhydroophiobolin A and other related ophiobolins that might explain the difference in their activity?

A4: Yes, the structure of Anhydroophiobolin A differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while Anhydroophiobolin A is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epianhydroophiobolin A is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.

Q5: Has there been any research on the microbial metabolism of Anhydroophiobolin A?

A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)